![molecular formula C16H9Cl2F3N4OS B2512083 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea CAS No. 2061726-80-3](/img/structure/B2512083.png)
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C16H9Cl2F3N4OS and its molecular weight is 433.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Optical Properties
A study by Shkir et al. (2018) focused on the significant electrooptic properties of a novel chalcone derivative, closely related to the compound . This derivative showed potential applications in nonlinear optics, confirmed by second and third harmonic generation studies. Its static and dynamic polarizability was found to be much higher than that of urea, suggesting its use in optoelectronic device fabrications (Shkir et al., 2018).
Biological Activity
A 2008 study by Ling et al. synthesized novel urea derivatives, including one structurally similar to the chemical . These compounds showed promising antitumor activities, indicating potential medicinal applications (Ling et al., 2008).
Crystal Structure Analysis
Cho et al. (2015) analyzed the crystal structure of chlorfluazuron, a compound with a similar structure. This study detailed the dihedral angles and hydrogen bonding patterns, contributing to a deeper understanding of such molecules' structural characteristics (Cho et al., 2015).
Anticancer Agent Potential
Feng et al. (2020) explored diaryl ureas as potential anticancer agents. They synthesized derivatives, including one similar to the compound , and evaluated their antiproliferative activity. This research pointed towards the potential use of such compounds as BRAF inhibitors in cancer treatment (Feng et al., 2020).
Synthesis and Antimicrobial Activity
A study by Sujatha et al. (2019) synthesized derivatives of a compound similar to the one and evaluated their antibacterial and antifungal activities. This indicated the potential use of such compounds in developing new antimicrobial agents (Sujatha et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s hypothesized that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Result of Action
Similar compounds have been found to have various biological activities
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme involved in bacterial growth and metabolism . This inhibition disrupts the enzyme’s function, leading to a decrease in bacterial secondary metabolism and growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bacterial phosphopantetheinyl transferase can lead to altered gene expression and metabolic pathways in bacterial cells, ultimately inhibiting their growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of bacterial phosphopantetheinyl transferase, inhibiting its activity. This inhibition prevents the enzyme from catalyzing essential biochemical reactions, leading to a disruption in bacterial metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and potential damage to host tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in bacterial metabolism. By inhibiting bacterial phosphopantetheinyl transferase, it disrupts the normal metabolic flux and alters metabolite levels, leading to a decrease in bacterial growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cells. The compound’s distribution is crucial for its effectiveness, as it needs to reach the target sites where it can exert its inhibitory effects on bacterial enzymes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within bacterial cells, where it can interact with its target enzyme, phosphopantetheinyl transferase. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations, ensuring its effective inhibition of bacterial growth .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4OS/c17-9-1-3-10(4-2-9)23-14(26)25-15-24-12(7-27-15)13-11(18)5-8(6-22-13)16(19,20)21/h1-7H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCVQQMZKIGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)
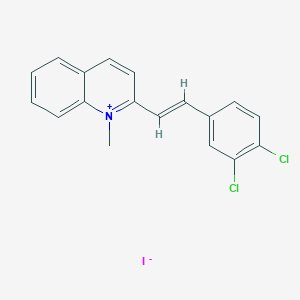
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)
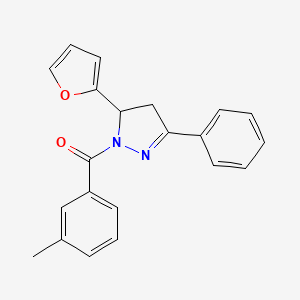
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)
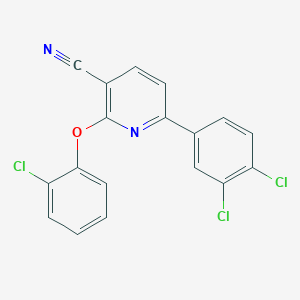
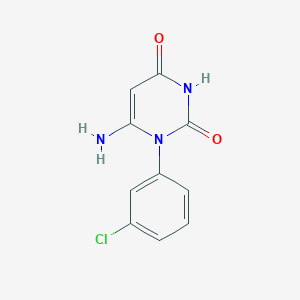
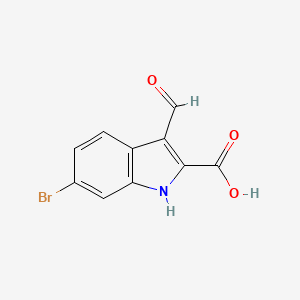
![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)

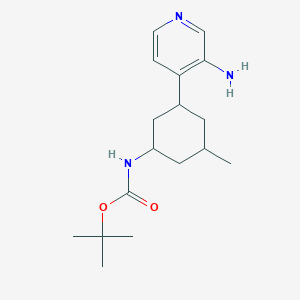
![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)

